An In-depth Technical Guide to 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene: A Key Building Block for Pharmaceutical Innovation
An In-depth Technical Guide to 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene: A Key Building Block for Pharmaceutical Innovation
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 175205-56-8[1]
Introduction: Unveiling a Trifunctionalized Aromatic Scaffold
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene is a synthetically versatile aromatic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique trifunctionalized structure, featuring two chlorine atoms, an iodine atom, and a trifluoromethyl group on a benzene ring, offers a rich platform for a variety of chemical transformations. The strategic placement of these substituents allows for regioselective modifications, making it a valuable building block in the construction of complex molecular architectures. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups, often enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important chemical intermediate, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 175205-56-8 | [1] |
| Molecular Formula | C₇H₂Cl₂F₃I | [1] |
| Molecular Weight | 340.89 g/mol | [1] |
| IUPAC Name | 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene | [1] |
| SMILES | FC(F)(F)C1=CC(Cl)=C(I)C(Cl)=C1 | [1] |
| InChIKey | RLCCFAVBZGICHD-UHFFFAOYSA-N | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling patterns would be influenced by the surrounding chloro, iodo, and trifluoromethyl substituents.
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¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms of the benzene ring and the trifluoromethyl group. The carbon attached to the iodine atom would likely exhibit a characteristic upfield shift, while the carbon of the trifluoromethyl group would show a quartet due to C-F coupling.
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¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Synthesis and Purification: A Proposed Experimental Protocol
While a specific, detailed, and publicly available experimental protocol for the synthesis of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene is scarce, a plausible synthetic route can be devised based on established organometallic and halogenation chemistries. A potential pathway could involve the iodination of 1,3-dichloro-5-(trifluoromethyl)benzene. The following is a generalized, hypothetical protocol that would require optimization.
Reaction Scheme:
A Proposed Synthetic Workflow
Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 eq).
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Reagent Addition: Slowly add a mixture of concentrated sulfuric acid and nitric acid to the flask while maintaining a low temperature (e.g., 0-5 °C) using an ice bath.
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Iodination: To the stirred solution, add iodine (I₂) portion-wise. The reaction is expected to be exothermic and should be controlled.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene.
Self-Validation and Causality:
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Choice of Reagents: The use of a nitrating mixture (sulfuric and nitric acid) is a common method for electrophilic aromatic substitution, which activates the ring for subsequent iodination.
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Temperature Control: Maintaining a low temperature during the addition of the nitrating mixture and iodine is crucial to control the exothermic reaction and prevent unwanted side reactions.
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Purification Strategy: The work-up and purification steps are designed to effectively remove unreacted starting materials, reagents, and byproducts, ensuring the high purity of the final compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is the most labile and is particularly susceptible to a wide range of metal-catalyzed cross-coupling reactions. This allows for the selective introduction of various functionalities at the 2-position of the benzene ring.
Key Reactions and Mechanistic Insights:
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Suzuki-Miyaura Coupling: The iodine atom can be readily displaced by a variety of boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures commonly found in pharmaceuticals.
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Sonogashira Coupling: This palladium-catalyzed reaction with terminal alkynes provides a direct route to aryl alkynes, another important motif in drug design.
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Buchwald-Hartwig Amination: The carbon-iodine bond can be functionalized with amines using a palladium or copper catalyst to form carbon-nitrogen bonds, a critical transformation for the synthesis of many drug candidates.
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Trifluoromethylation Reactions: While the molecule already contains a trifluoromethyl group, the iodo-substituent can serve as a handle for further modifications, including the introduction of other fluorine-containing moieties if desired.
Key Cross-Coupling Reactions
Significance in Drug Discovery:
The ability to selectively functionalize the 2-position of the 1,3-dichloro-5-(trifluoromethyl)benzene core makes this compound an invaluable building block for creating libraries of diverse molecules for high-throughput screening. The trifluoromethyl group often imparts favorable pharmacokinetic properties, while the chloro-substituents can be used for further modifications or can contribute to the overall electronic properties and binding interactions of the final drug molecule. For instance, this scaffold could be utilized in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutically relevant compounds where a substituted trifluoromethylphenyl moiety is a key pharmacophore.
Safety, Handling, and Storage
As a halogenated aromatic compound, 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 1,3-dichloro-5-(trifluoromethyl)benzene and other chlorinated/iodinated aromatics, suggest the following hazards:
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Health Hazards: Likely to be harmful if swallowed, and may cause skin and serious eye irritation.[3]
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[4]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]
Conclusion and Future Perspectives
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene represents a highly functionalized and synthetically tractable building block for the modern medicinal chemist. Its unique arrangement of reactive sites allows for a high degree of control in the synthesis of complex molecular targets. The continued exploration of its reactivity in novel cross-coupling reactions and its incorporation into diverse molecular scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents. As the demand for sophisticated and effective pharmaceuticals grows, the importance of such versatile chemical intermediates will only continue to increase.
References
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ChemRxiv. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. (2022). [Link]
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). [Link]
